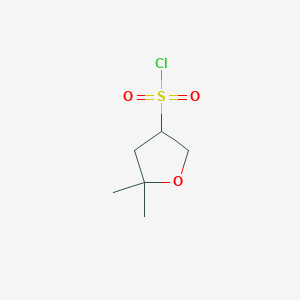

5,5-Dimethyloxolane-3-sulfonyl chloride

Übersicht

Beschreibung

5,5-Dimethyloxolane-3-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 5,5-Dimethyloxolane-3-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5,5-Dimethyloxolane-3-sulfonic acid+SOCl2→5,5-Dimethyloxolane-3-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyloxolane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.

Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of new carbon-sulfur bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to maintain the reactivity of the sulfonyl chloride group.

Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to facilitate the reaction.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and other sulfonyl derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5,5-Dimethyloxolane-3-sulfonyl chloride serves as a crucial intermediate in organic synthesis. Its sulfonyl chloride functional group is highly reactive, allowing it to participate in several chemical reactions:

- Nucleophilic Substitution : The compound reacts readily with nucleophiles such as amines, alcohols, and thiols to form sulfonamides and sulfonate esters. This property is particularly useful for synthesizing various sulfonyl-containing compounds.

- Addition Reactions : The compound can also undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds. This is significant for developing complex organic molecules.

- Oxidation and Reduction : While not typically involved directly in these processes, this compound can act as a reagent in oxidation-reduction reactions, facilitating the transformation of other substrates.

Biological Applications

The compound has notable implications in biological research and medicinal chemistry:

- Modification of Biomolecules : It is used to introduce sulfonyl groups into biomolecules such as peptides and proteins. This modification can enhance the biological activity or stability of these molecules.

- Pharmaceutical Intermediates : this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form covalent bonds with biological targets makes it valuable for drug development.

Potential Mechanisms of Action

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : By covalently modifying active site residues in enzymes, it can inhibit their function, which is useful for developing enzyme inhibitors as therapeutic agents.

- Receptor Interaction : The compound may interact with cellular receptors, influencing various signal transduction pathways critical for cellular functions.

- Cytotoxicity : In certain contexts, it may induce apoptosis in cancer cells by disrupting essential cellular processes.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials:

- Polymers and Surfactants : It plays a role in synthesizing polymers and surfactants due to its reactivity and ability to form various derivatives.

- Contract Synthesis : Companies often engage in contract synthesis using this compound to meet specific industrial needs for chemical intermediates.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyloxolane-3-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are typically related to the formation of new sulfonyl-containing compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.

Benzenesulfonyl chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.

Tosyl chloride (p-Toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.

Uniqueness

5,5-Dimethyloxolane-3-sulfonyl chloride is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective.

Biologische Aktivität

5,5-Dimethyloxolane-3-sulfonyl chloride is a sulfonyl chloride compound with significant implications in medicinal chemistry and biological research. Its unique structure allows for various chemical reactions that can lead to the development of novel therapeutic agents. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a sulfonyl chloride functional group attached to a dimethyl-substituted oxolane ring. This structure is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to act as a reactive electrophile. The sulfonyl chloride group can undergo nucleophilic substitution reactions with various biological molecules, including amino acids and proteins. This reactivity can lead to the modification of enzyme active sites or the formation of covalent bonds with biomolecules, potentially altering their function.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active site residues.

- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways.

- Cytotoxicity : In certain contexts, it may induce apoptosis in cancer cells through the disruption of critical cellular processes.

Biological Activity Studies

Research into the biological activity of this compound has revealed promising results in several areas:

Anticancer Activity

A study demonstrated that derivatives of sulfonyl chlorides exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were shown to inhibit cell proliferation in human leukemia HL-60 cells through apoptosis induction mechanisms .

Enzyme Inhibition

Research indicated that sulfonyl chlorides can act as potent inhibitors of serine proteases. The mechanism involves the formation of a covalent bond with the serine residue at the enzyme's active site, effectively blocking substrate access and inhibiting enzymatic activity.

Case Studies

- Cytotoxic Effects on Cancer Cells : A study conducted on various sulfonyl chlorides found that modifications to the oxolane structure enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted that this compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential .

- Inhibition of Proteases : Another investigation focused on the inhibition of trypsin-like serine proteases by sulfonyl chlorides. It was found that this compound effectively inhibited protease activity in vitro, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated.

Eigenschaften

IUPAC Name |

5,5-dimethyloxolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCORSXQABVZEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934812-10-8 | |

| Record name | 5,5-dimethyloxolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.